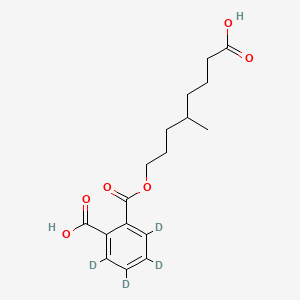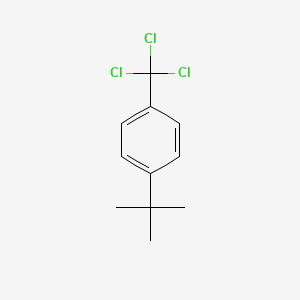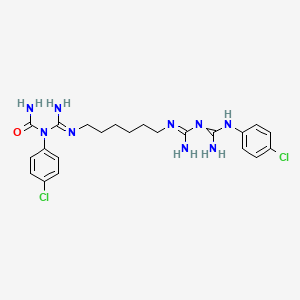
Mono-(7-carboxy-4-methylheptyl) Phthalate-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mono-(7-carboxy-4-methylheptyl) Phthalate-d4 is a deuterated labeled compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is a derivative of Mono-(7-carboxy-4-methylheptyl) Phthalate and is primarily used in scientific research as a tracer for quantitation during the drug development process .
Preparation Methods
The synthesis of Mono-(7-carboxy-4-methylheptyl) Phthalate-d4 involves the incorporation of deuterium into the parent compound, Mono-(7-carboxy-4-methylheptyl) Phthalate. The synthetic route typically includes the esterification of 1,2-benzenedicarboxylic acid with 7-carboxy-4-methylheptyl alcohol in the presence of deuterated reagents. Industrial production methods may involve large-scale esterification reactions under controlled conditions to ensure the incorporation of deuterium .
Chemical Reactions Analysis
Mono-(7-carboxy-4-methylheptyl) Phthalate-d4 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Scientific Research Applications
Mono-(7-carboxy-4-methylheptyl) Phthalate-d4 is widely used in scientific research due to its deuterated nature. Some of its applications include:
Chemistry: Used as a tracer in the study of reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to track the incorporation and distribution of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and the study of environmental pollutants
Mechanism of Action
The mechanism of action of Mono-(7-carboxy-4-methylheptyl) Phthalate-d4 involves its incorporation into drug molecules as a tracer. The deuterium atoms in the compound can affect the pharmacokinetic and metabolic profiles of the drugs, providing valuable information on their behavior in biological systems. The molecular targets and pathways involved depend on the specific application and the drug being studied .
Comparison with Similar Compounds
Mono-(7-carboxy-4-methylheptyl) Phthalate-d4 is unique due to its deuterated nature, which distinguishes it from other similar compounds. Some similar compounds include:
Mono-(7-carboxy-4-methylheptyl) Phthalate: The non-deuterated parent compound.
Mono-(4-methyl-7-carboxyheptyl) Phthalate: A structural isomer with a different arrangement of the carboxy and methyl groups.
Mono-carboxy-isooctyl Phthalate: Another phthalate ester with a different alkyl chain
Properties
Molecular Formula |
C17H22O6 |
|---|---|
Molecular Weight |
326.38 g/mol |
IUPAC Name |
2-(7-carboxy-4-methylheptoxy)carbonyl-3,4,5,6-tetradeuteriobenzoic acid |
InChI |
InChI=1S/C17H22O6/c1-12(6-4-10-15(18)19)7-5-11-23-17(22)14-9-3-2-8-13(14)16(20)21/h2-3,8-9,12H,4-7,10-11H2,1H3,(H,18,19)(H,20,21)/i2D,3D,8D,9D |
InChI Key |
IGGGGTKTEAEHSG-HZYQYMQTSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCCC(C)CCCC(=O)O)[2H])[2H] |
Canonical SMILES |
CC(CCCC(=O)O)CCCOC(=O)C1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl)-2-chloro-N-methyl-7-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13842209.png)

![2-Allyl-2-azaspiro[4.5]decan-3-one](/img/structure/B13842220.png)
![2-Perfluorooctyl-[1,2-13C2]-ethanol](/img/structure/B13842221.png)



![(3R,6S)-6-[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13842245.png)
![(5R,8R,9S,10R,13S,14S)-13-methyl-4,5,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13842250.png)

![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B13842265.png)


